Lipoamido-PEG2-OH

Nanoparticle Stability Surface Chemistry Gold Nanoparticles

Researchers requiring stable gold nanoparticle conjugates often face thiol displacement by biological reductants (e.g., DTT, glutathione), compromising experimental reproducibility. Lipoamido-PEG2-OH solves this with a bidentate lipoic acid anchor that resists displacement, while the precise PEG2 spacer ensures defined hydrophilicity and steric profile. • Bidentate dithiolane anchor: superior Au surface stability vs. monothiol linkers • Defined PEG2 length: critical for PROTAC ternary complex geometry • Terminal -OH: versatile handle for bioconjugation Supplied with batch-specific CoA; research-use-only. Ready for immediate global dispatch.

Molecular Formula C14H27NO4S2
Molecular Weight 337.5 g/mol
Cat. No. B608586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoamido-PEG2-OH
SynonymsLipoamido-PEG2-alcohol
Molecular FormulaC14H27NO4S2
Molecular Weight337.5 g/mol
Structural Identifiers
InChIInChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17)
InChIKeyVTTNIUWBGVLVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lipoamido-PEG2-OH: Product Overview


Lipoamido-PEG2-OH (CAS 1674386-82-3) is a discrete, heterobifunctional polyethylene glycol (PEG) linker comprised of a lipoic acid (LA) moiety, a PEG2 spacer (two ethylene oxide units), and a terminal hydroxyl (-OH) group . The lipoic acid group provides a bidentate dithiolane anchor for stable conjugation to metal surfaces, particularly gold (Au), while the PEG2 segment imparts hydrophilicity and the -OH group enables further derivatization or functionalization [1]. This linker is utilized in the synthesis of proteolysis targeting chimeras (PROTACs) and the construction of stabilized gold nanoparticle (AuNP)-based platforms for drug delivery and diagnostic applications .

Lipoamido-PEG2-OH: Irreplaceable Advantages


Substitution of Lipoamido-PEG2-OH with generic alternatives such as monothiol-PEG linkers or lipoic acid derivatives lacking the precise PEG2 spacer is scientifically invalid due to fundamental differences in surface binding stability and linker geometry. Monothiols exhibit significantly weaker binding to gold surfaces and are readily displaced by competing thiols (e.g., DTT) [1]. While other lipoic acid-PEG linkers share the bidentate anchor, the PEG2 length of Lipoamido-PEG2-OH defines a unique set of physicochemical properties—including hydrophilicity, steric profile, and the spatial presentation of the terminal -OH group—that directly impact downstream conjugate performance and cannot be arbitrarily replicated by longer PEG variants (e.g., PEG3, PEG12) . The quantifiable evidence detailed in Section 3 demonstrates why this specific architecture is a critical control parameter for experimental reproducibility and procurement decisions.

Lipoamido-PEG2-OH: Key Performance Data


Resistance to DTT Displacement

Lipoic acid-based linkers, like the lipoamide moiety in Lipoamido-PEG2-OH, demonstrate a quantifiably higher resistance to displacement from gold surfaces by dithiothreitol (DTT) when compared to monothiol-functionalized linkers [1]. This increased stability is attributed to the bidentate nature of the lipoic acid anchor, which forms two dative bonds with the gold surface, as opposed to the single bond formed by monothiols [2].

Nanoparticle Stability Surface Chemistry Gold Nanoparticles

In Vitro Aggregation Stability

In a comparative study of gold nanoparticle (AuNP) stability, nanoparticles functionalized with multithiol lipoic acid (LA4) polymers (PEG-pGlu(DOTA)8-LA4-AuNP) were found to be more stable against aggregation in vitro than those functionalized with a single dithiol anchor (DOTA-PEG-LA-AuNP). Both dithiol-containing constructs were, in turn, more stable than those using a single monothiol (DOTA-PEG-OPSS-AuNP) [1]. This class-level evidence confirms the benefit of the lipoic acid anchor present in Lipoamido-PEG2-OH.

Drug Delivery Nanomedicine Bioconjugation

Wide-Range Colloidal Stability

Ligands based on a lipoic acid (TA/DHLA) and PEG architecture, the same class as Lipoamido-PEG2-OH, confer exceptional colloidal stability to gold nanoparticles (AuNPs) and quantum dots (QDs). Capped nanocrystals were found to be stable for extended periods of time across a wide pH range (2 to 14) and in the presence of high electrolyte concentrations (2 M NaCl) [1]. This stability is attributed to the combined steric stabilization from the PEG and the robust anchoring of the bidentate lipoic acid group.

Nanoparticle Stability Bioconjugation Quantum Dots

PEG2 Spacer Length Specificity

Lipoamido-PEG2-OH is differentiated from other lipoamido-PEG linkers (e.g., Lipoamido-PEG3-OH, Lipoamido-dPEG®12-TFP ester) by its specific PEG2 spacer length . The exact number of ethylene oxide units (n=2) defines the molecular weight (337.50 g/mol), molecular dimensions, hydrophilicity, and the spatial presentation of the terminal -OH group . This precise architecture is a critical parameter in applications like PROTAC synthesis, where linker length directly influences the formation of a stable ternary complex and subsequent degradation efficiency [1].

Linker Design PEGylation PROTAC Synthesis

Lipoamido-PEG2-OH: Key Applications


Stabilized AuNPs for Diagnostics & Delivery

Lipoamido-PEG2-OH is optimally suited for creating robust, PEGylated gold nanoparticle conjugates. The bidentate lipoic acid anchor provides superior resistance to thiol displacement and colloidal aggregation when challenged with biological thiols like DTT and glutathione, as demonstrated in comparative stability studies [1]. The PEG2 spacer enhances water solubility and reduces nonspecific protein adsorption, while the terminal -OH group serves as a versatile handle for further bioconjugation, making this linker a reliable building block for sensitive diagnostic assays and stable nanocarriers [2].

PROTACs with Defined PEG2 Linker

In the design and synthesis of proteolysis targeting chimeras (PROTACs), Lipoamido-PEG2-OH serves as a specific PEG2 linker that connects a target protein ligand to an E3 ubiquitin ligase ligand [1]. The defined length of the PEG2 spacer (two ethylene oxide units) is a critical design element that directly influences the spatial proximity required for the formation of a productive ternary complex and efficient target protein ubiquitination. Using a linker of a different length (e.g., PEG3 or PEG12) would alter the geometry of the PROTAC molecule, potentially abrogating its degradation activity [2].

Stable Functionalized Liposomes & LNPs

Lipoamido-PEG2-OH, when conjugated to a lipid moiety, can be incorporated into the formulation of liposomes and lipid nanoparticles (LNPs) for drug and vaccine delivery [1]. The compound's ability to improve the stability and circulation time of these nanocarriers is directly linked to the robust, non-displaceable anchoring of the lipoic acid group and the steric shielding provided by the PEG2 chain, as supported by class-level stability evidence [2]. The terminal hydroxyl group also allows for the introduction of targeting ligands or other functional moieties.

Technical Documentation Hub

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